Ethyl 6-nitroquinoxaline-2-carboxylate
Overview
Description
Ethyl 6-nitroquinoxaline-2-carboxylate (ENQX) is an organic compound that belongs to the class of nitro-containing heterocyclic compounds. It is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound that has many pharmaceutical and industrial purposes .
Molecular Structure Analysis
The molecular formula of Ethyl 6-nitroquinoxaline-2-carboxylate is C11H9N3O4. Quinoxaline is structurally isomeric to other Naphthyridines like Quinazoline, Cinnoline, Phthalazine .Chemical Reactions Analysis
Quinoxaline has become a subject of extensive research due to its emergence as an important chemical moiety, demonstrating a wide range of physicochemical and biological activities . The reaction of spontaneous condensation between o-phenylene diamines and 1,2-dicarbonyl compounds gives the product as quinoxaline .Physical And Chemical Properties Analysis
The molecular weight of Ethyl 6-nitroquinoxaline-2-carboxylate is 247.21. More specific physical and chemical properties are not mentioned in the papers retrieved.Scientific Research Applications
Synthesis and Reactivity
Quinoxaline derivatives, including Ethyl 6-nitroquinoxaline-2-carboxylate, have been used extensively in the development of newer synthetic strategies and novel methodologies. These compounds are often decorated with proper functional groups to enhance their reactivity .
Design and Development of Bioactive Molecules
Quinoxaline scaffolds have been utilized in the design and development of numerous bioactive molecules. These molecules have shown promising results in various biological applications .
Dyes and Fluorescent Materials
Quinoxaline derivatives have been used in the creation of dyes and fluorescent materials. Their unique chemical structure allows them to absorb and emit light in a specific way, making them useful in these applications .
Electroluminescent Materials
The quinoxaline moiety has found applications in the development of electroluminescent materials. These materials emit light in response to an electric current or a strong electric field .
Organic Sensitizers for Solar Cell Applications
Quinoxaline derivatives have been used as organic sensitizers in solar cell applications. They can absorb sunlight and convert it into electricity, improving the efficiency of solar cells .
Polymeric Optoelectronic Materials
Quinoxaline derivatives have also been used in the development of polymeric optoelectronic materials. These materials have applications in various fields, including telecommunications, data storage, and solar energy conversion .
Antibiotics
Some quinoxaline-containing drugs, such as Olaquindox, Echinomycin, Atinoleutin, Levomycin, and Carbadox, are currently used as antibiotics .
HIV Protease Inhibitors
Ethyl 6-nitroquinoxaline-2-carboxylate has been used in the preparation of peptide inhibitors of HIV protease . These inhibitors can prevent the virus from replicating, making them a crucial part of HIV treatment strategies.
Future Directions
Quinoxaline and its derivatives have been the subject of extensive research due to their wide range of physicochemical and biological activities . This paves the way for further development of drug discovery in the wide spectrum of its biological importance . The future directions for Ethyl 6-nitroquinoxaline-2-carboxylate specifically are not mentioned in the papers retrieved.
properties
IUPAC Name |
ethyl 6-nitroquinoxaline-2-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O4/c1-2-18-11(15)10-6-12-9-5-7(14(16)17)3-4-8(9)13-10/h3-6H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMUPZYSFLXBIEG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=C(C=CC2=N1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20704699 | |
Record name | Ethyl 6-nitroquinoxaline-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20704699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
4244-38-6 | |
Record name | Ethyl 6-nitroquinoxaline-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20704699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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